1,3,3-Trimethyl-6-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-6-azabicyclo[3.2.1]octane
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Overview
Description
1,3,3-Trimethyl-6-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-6-azabicyclo[321]octane is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-6-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-6-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the bicyclic core and the subsequent attachment of the thiophene and pyrimidine rings. Key steps may include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure.
Attachment of the thiophene ring: This step may involve a cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the thiophene ring to the bicyclic core.
Introduction of the trifluoromethyl group: This can be accomplished using trifluoromethylation reagents, such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Formation of the pyrimidine ring: This step may involve a cyclization reaction, where appropriate precursors are reacted to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,3-Trimethyl-6-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-6-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under appropriate conditions to form dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones derived from the thiophene ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,3-Trimethyl-6-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-6-azabicyclo[3.2.1
Properties
Molecular Formula |
C19H22F3N3S |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
1,3,3-trimethyl-6-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]-6-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C19H22F3N3S/c1-17(2)8-12-9-18(3,10-17)11-25(12)16-23-13(14-5-4-6-26-14)7-15(24-16)19(20,21)22/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
HQUPJHGPJNATQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4)C)C |
Origin of Product |
United States |
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